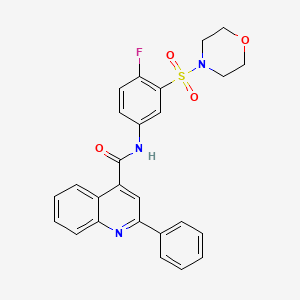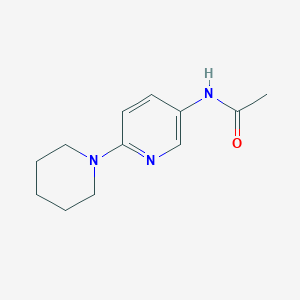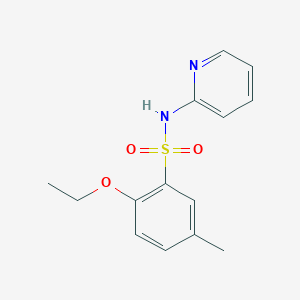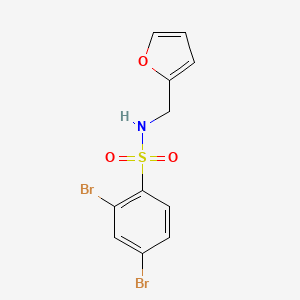![molecular formula C16H16FN3O B7468826 N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide, also known as FPCPCA, is a novel selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, anxiety, and depression.
Wirkmechanismus
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide acts as a selective agonist for the mGluR4 receptor, which is predominantly expressed in the central nervous system. Activation of mGluR4 leads to the inhibition of presynaptic glutamate release, resulting in a reduction in excitatory neurotransmission. This mechanism of action is thought to underlie the neuroprotective effects of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide in Parkinson's disease and its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective, anxiolytic, and antidepressant effects, N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide has been shown to have anti-inflammatory effects in animal models of neuroinflammation. N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide has also been shown to have analgesic effects in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide is its selectivity for the mGluR4 receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide is its relatively low potency compared to other mGluR4 agonists. This can make it more difficult to achieve the desired therapeutic effects at lower doses.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide. One area of research is the development of more potent mGluR4 agonists that can achieve the desired therapeutic effects at lower doses. Another area of research is the investigation of the potential use of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Finally, the potential use of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide in combination with other drugs for enhanced therapeutic effects should also be explored.
Conclusion:
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide is a novel selective agonist for the mGluR4 receptor that has potential therapeutic applications in neurological disorders such as Parkinson's disease, anxiety, and depression. Its mechanism of action involves the inhibition of presynaptic glutamate release, resulting in a reduction in excitatory neurotransmission. N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide has been shown to have neuroprotective, anxiolytic, and antidepressant effects, as well as anti-inflammatory and analgesic effects. While there are some limitations to its use, N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide represents an exciting area of research for the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide involves a series of chemical reactions starting from 4-fluoroaniline, cyclopentanone, and pyrazine-2-carboxylic acid. The first step involves the reaction of 4-fluoroaniline with cyclopentanone to form 4-(cyclopent-2-en-1-ylamino)phenol. The second step involves the reaction of 4-(cyclopent-2-en-1-ylamino)phenol with pyrazine-2-carboxylic acid to form N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor function. N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-5-3-12(4-6-13)16(7-1-2-8-16)20-15(21)14-11-18-9-10-19-14/h3-6,9-11H,1-2,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNVUTONPAIETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)

![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)



![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)

